![molecular formula C12H23NO4 B3148474 Boc-2-aminoheptanoic acid CAS No. 64769-01-3](/img/structure/B3148474.png)
Boc-2-aminoheptanoic acid
Overview
Description
Boc-2-aminoheptanoic acid, also known as (S)-2-Aminoheptanoic acid, is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 and is a main product of BOC Sciences . It is often used in research and development .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, including this compound, is typically conducted under either aqueous or anhydrous conditions . This involves a reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI key for this compound is RDFMDVXONNIGBC-LURJTMIESA-N . The canonical SMILES structure is CCCCCC(C(=O)O)N .Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved by mild acidolysis .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 251.0±23.0 °C and a predicted density of 1.017±0.06 g/cm3 . Its melting point is 269-271 °C . It is recommended to be stored at 2-8 °C .Scientific Research Applications
Boron-Containing Compounds in Biomedicine
Boron-containing compounds (BCCs) have seen increased interest for their biocompatible, biodegradable properties and their metabolizable degradation products. BCCs have been explored for various biomedical applications, including drug delivery systems, antiviral compounds, and as part of highly branched polymers based on poly(amino acid)s. These studies emphasize the versatility and potential of boron compounds in creating novel therapeutic and diagnostic tools (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014; Thompson & Scholz, 2021).
Advancements in Boronic Acid Drugs
The development and discovery of boronic acid drugs have been a significant area of research, with several boronic acid-based drugs approved by regulatory agencies. These compounds have been incorporated into medicinal chemistry endeavors due to their potential to enhance the potency of drugs or improve their pharmacokinetic profiles. The review by Plescia and Moitessier (2020) explores the rationale behind incorporating boronic acids into drug discovery and the synthetic developments facilitating their integration into organic compounds (Plescia & Moitessier, 2020).
Amino Acids in Drug Development
Amino acids and their derivatives play crucial roles in drug development and biomedical research. Polymers based on amino acid building blocks, like poly(L-lysine) and poly(L-glutamic acid), have been extensively studied for their potential in drug and gene delivery systems. The biocompatibility and biodegradability of these polymers make them suitable candidates for non-viral gene delivery vectors and for the delivery of inhalable drugs (Kimura, Noguchi, Shikata, & Takahashi, 2009; Thompson & Scholz, 2021).
Electrochemical Biosensors
Boronic acids and their derivatives have been utilized in the development of electrochemical biosensors for the detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. The unique binding properties of boronic acids to diols and their electrochemically active nature enable the construction of non-enzymatic sensors for glucose and other important biomarkers, showing the potential of boron-containing compounds in diagnostic applications (Wang, Takahashi, Du, & Anzai, 2014).
Safety and Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQDXDHZJPGIIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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